molecular formula C21H21N3O4 B11293084 2-(3-Allyl-2,5-dioxo-1-phenyl-imidazolidin-4-yl)-N-(4-methoxy-phenyl)-acetamide

2-(3-Allyl-2,5-dioxo-1-phenyl-imidazolidin-4-yl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B11293084
M. Wt: 379.4 g/mol
InChI Key: GNGYLBBPGJIKDO-UHFFFAOYSA-N
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Description

2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a phenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate imidazolidinone derivative with a phenyl acetic acid derivative under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide

Uniqueness

What sets 2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its methoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to other derivatives.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenyl-3-prop-2-enylimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-3-13-23-18(14-19(25)22-15-9-11-17(28-2)12-10-15)20(26)24(21(23)27)16-7-5-4-6-8-16/h3-12,18H,1,13-14H2,2H3,(H,22,25)

InChI Key

GNGYLBBPGJIKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3

Origin of Product

United States

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